Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate

Description

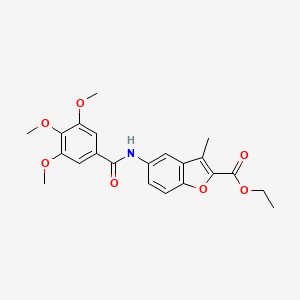

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate (CAS: 923186-06-5) is a benzofuran derivative with the molecular formula C₂₂H₂₃NO₇ . Its structure features a benzofuran core substituted at the 2-position with an ethyl carboxylate group, a 3-methyl group, and a 5-(3,4,5-trimethoxybenzamido) moiety. The trimethoxybenzoyl group is notable for its prevalence in bioactive molecules, particularly in anticancer and anti-inflammatory agents, due to its ability to enhance binding affinity and metabolic stability .

The compound’s synthesis typically involves multi-step reactions, including condensation of benzofuran precursors with activated 3,4,5-trimethoxybenzoyl derivatives. Structural elucidation is achieved through crystallographic tools like SHELXL and ORTEP, which are critical for verifying stereochemistry and anisotropic displacement parameters .

Properties

IUPAC Name |

ethyl 3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-6-29-22(25)19-12(2)15-11-14(7-8-16(15)30-19)23-21(24)13-9-17(26-3)20(28-5)18(10-13)27-4/h7-11H,6H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJVAOKQECHXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or ester moieties, often using reagents like alkyl halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzofuran ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Variations and Functional Group Impact

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Physicochemical Properties

- Solubility : The target compound’s trimethoxy groups increase hydrophilicity compared to unsubstituted benzofurans but reduce it relative to piperazine-containing analogs .

- Molecular Weight : At 413.4 g/mol, the target compound is larger than simpler derivatives (e.g., : 269.2 g/mol), influencing pharmacokinetic profiles like tissue penetration.

Research Tools and Structural Analysis

Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are indispensable for confirming the stereochemistry and crystal packing of these compounds . For example, the anisotropic displacement parameters of the trimethoxybenzamido group in the target compound could be modeled using SHELXL, ensuring accurate structural reporting .

Biological Activity

Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzofuran class and features a complex structure characterized by:

- A benzofuran core

- An ethyl ester group

- A methyl group

- A trimethoxybenzamido group

This unique combination of functional groups is believed to contribute to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For example, derivatives similar in structure to this compound have shown selective toxicity against various cancer cell lines. Notably, compounds with similar benzofuran structures have demonstrated IC50 values indicating effective growth inhibition in leukemia cell lines (K562 and HL-60) with values as low as 0.1 mM .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (mM) | Selectivity |

|---|---|---|---|

| Benzofuran Derivative A | K562 | 0.1 | High |

| Benzofuran Derivative B | HL-60 | 5.0 | Moderate |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that similar benzofuran derivatives possess activity against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with several molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor signaling pathways critical for cell survival and growth.

- DNA Interaction : There is potential for interference with DNA replication and transcription processes.

Case Studies and Research Findings

- Study on Anticancer Effects : A study evaluated the effects of various benzofuran derivatives on cancer cell lines. It was found that modifications to the benzofuran structure significantly impacted cytotoxicity levels. This compound is anticipated to show promising results based on structural similarities .

- Antimicrobial Testing : Another study focused on evaluating the antimicrobial effects of benzofuran compounds against pathogenic bacteria. Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting a potential application in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.